molecular formula C10H9NO B083477 3-Methylisoquinoline N-oxide CAS No. 14548-00-6

3-Methylisoquinoline N-oxide

Cat. No. B083477
CAS RN: 14548-00-6
M. Wt: 159.18 g/mol
InChI Key: BTEXQKZNRLDUMG-UHFFFAOYSA-N
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Description

3-Methylisoquinoline N-oxide is a chemical compound . It has a molecular formula of C10H9NO and a molecular weight of 159.18 g/mol. It is also known as Isoquinoline, 3-methyl- .


Synthesis Analysis

A highly efficient method for the synthesis of isoquinolines and isoquinoline N-oxides involves a Cu(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water . This protocol is performed under simple and mild conditions without the need for organic solvents, additives, or ligands .


Molecular Structure Analysis

The molecular structure of 3-Methylisoquinoline N-oxide is available as a 2D Mol file or as a computed 3D SD file . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

Quinolines and isoquinolines, including 3-Methylisoquinoline N-oxide, are known to undergo various chemical reactions . For example, quinoline N-oxide can be substituted on the pyridine ring by NO2 when nitrated with H2SO4/HNO3 at 60-100 ºC .


Physical And Chemical Properties Analysis

3-Methylisoquinoline has a molecular weight of 143.1852 . It is a stable liquid with a boiling point of 237 °C . It is frequently used in the laboratory as a basic high-boiling solvent .

Scientific Research Applications

  • Complex Formation with Metals : 3-Methylisoquinoline N-oxide has been shown to form complexes with various 3d metal perchlorates. The steric hindrance from its methyl substituent plays a significant role in stabilizing these complexes (Speca et al., 1979).

  • Oxidation of Aromatic N-heterocyclic Compounds : A study demonstrated that Verticillium sp. GF39 cells could oxidize 1-methylisoquinoline to 1-methylisoquinoline N-oxide, with a high molar conversion yield. This finding indicates potential applications in bio-oxidation processes (Mitsukura et al., 2013).

  • Redox Reactions and Cyclisation : Research has shown that 3,4-Dimethoxy-NN-dimethylphenethylamine N-oxide reacts with iron(II) ions, leading to various products through redox reactions and cyclisation. This highlights the compound's reactivity and potential for synthesizing complex molecules (Smith et al., 1970).

  • Antimicrobial and Antitumor Activities : Isoquinoline N-oxides alkaloids, including 3-Methylisoquinoline N-oxide, have exhibited antimicrobial, antibacterial, and antitumor activities. This review emphasizes their importance in drug discovery (Dembitsky et al., 2015).

  • Nitrone Cycloadditions : A study on 3,4-Dihydroisoquinoline N-oxide revealed its ability to undergo cycloaddition reactions, providing insights into the stereoselectivity of such reactions (Tanaka et al., 1996).

  • Electronic State Effects on Methyl Torsion : Spectroscopic studies on 3-methylisoquinoline showed the impact of methyl substitution on its excited-state behavior. This research is crucial for understanding the photochemical properties of such compounds (Sinha et al., 2012).

  • Reactions with Acetic Anhydride : The reaction mechanism of 1-methylisoquinoline N-oxides with acetic anhydride has been studied, revealing complex kinetic behavior and rate-determining steps (Tamagaki et al., 1970).

  • Novel Synthesis Methods : Research has developed new methods for synthesizing 3-methylisoquinolines, demonstrating the compound's utility in organic synthesis (Chen et al., 2021).

  • Pyrolo[2,1-a]isoquinolines Synthesis : The synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines by rearrangement of 5-methyleneisoxazolidines, obtained from 1-methyl- and 1-(substituted methyl)isoquinoline N-oxides, highlights the synthetic versatility of these compounds (Zhao & Eguchi, 1997).

  • Isolation from Natural Sources : A study isolated a new dihydroisoquinoline-N-oxide alkaloid from the seeds of Calycotome villosa, suggesting the occurrence of these compounds in nature and their potential pharmacological relevance (Elkhamlichi et al., 2017).

  • Antineoplastic Activities : Isoquinoline-1-carboxaldehyde thiosemicarbazones, derived from 3-Methylisoquinoline N-oxide, have been synthesized and evaluated for their antineoplastic activity, showing promising results against L1210 leukemia in mice (Liu et al., 1995).

  • Rh(III)-Catalyzed Synthesis : A Rh(III)-catalyzed method for synthesizing multisubstituted isoquinoline and pyridine N-oxides, involving C-H activation, has been developed. This method could be used to generate 3-Methylisoquinoline N-oxide derivatives under mild conditions (Shi et al., 2013).

  • Carcinogenicity Studies : Research on the neoplastic transformation of human diploid fibroblast cells by chemical carcinogens, including nitroquinoline oxides, highlights the importance of understanding the biological impacts of such compounds (Kakunaga, 1978).

Safety And Hazards

3-Methylisoquinoline can cause skin irritation and serious eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

While specific future directions for 3-Methylisoquinoline N-oxide are not well-documented, isoquinolines and their derivatives have attracted tremendous attention in recent years due to their widespread occurrence in many natural products, pharmaceuticals, organic materials, and chiral ligands . This suggests potential future research and applications in these areas.

properties

IUPAC Name

3-methyl-2-oxidoisoquinolin-2-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8-6-9-4-2-3-5-10(9)7-11(8)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEXQKZNRLDUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C=[N+]1[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343244
Record name 3-Methylisoquinoline N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylisoquinoline N-oxide

CAS RN

14548-00-6
Record name 3-Methylisoquinoline N-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338441
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methylisoquinoline N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYLISOQUINOLIN-2-IUM-2-OLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3R86GGQ6H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
AN Speca, LS Gelfand, FJ Iaconianni, LL Pytlewski… - Inorganica Chimica …, 1979 - Elsevier
… The methyl stbstituent in 3-methylisoquinoline N-oxide (L) exerts significant steric hindrance as to stabilize complexes involving L to metal ratios of less than six with 3d metal(H) …
Number of citations: 5 www.sciencedirect.com
MM Robison, BL Robison - Journal of Organic Chemistry, 1956 - ACS Publications
… Isoquinoline-N-oxide and 3-methylisoquinoline-N-oxide on treatment with refluxing acetic anhydride rearrangeto produce mainly derivatives of the corresponding isocarbostyrils, but …
Number of citations: 73 pubs.acs.org
C Lohse - Journal of the Chemical Society, Perkin Transactions 2, 1972 - pubs.rsc.org
… In order to investigate the influence of the solvent further, 3-methylisoquinoline N-oxide was irradiated in a series of solvents with different dielectric constants. The results (Table 1) …
Number of citations: 15 pubs.rsc.org
MM Robison, BL Robison - Journal of the American Chemical …, 1958 - ACS Publications
… 2 Similar results have been observed with 3-methylisoquinoline-N-oxide, and no products of substitution at the 3-position havebeen isolated from either reaction. 2On treatment of …
Number of citations: 26 pubs.acs.org
JA Su, E Siew, EV Brown… - Organic Magnetic …, 1978 - Wiley Online Library
… ppm) increase in the methyl SCS effect on the a carbon as shown for 2-methyl- and 2,6dimethylquinoline N-oxide and 3-methylisoquinoline N-oxide in Table 6. It produces a very large …
Number of citations: 38 onlinelibrary.wiley.com
O Simonsen, C LOHSE… - ACTA CHEMICA …, 1970 - actachemscand.org
… 3-methylisoquinoline N -oxide were prepared by the method described for 1-cyano-3methylisoquinoline N -oxide … The mixture was cooled and 1-cyano-3-methylisoquinoline N-oxide (…
Number of citations: 0 actachemscand.org
N Hata, A Yagi - Chemistry Letters, 1983 - journal.csj.jp
It was found that, while the photochemical isomerization of isoquinoline N-oxide into lactam shows magnetic field effect due to HFI-J mechanism, the N-oxides bearing an electron-…
Number of citations: 9 www.journal.csj.jp
TL Gilchrist, GE Gymer, CW Rees - Journal of the Chemical Society …, 1975 - pubs.rsc.org
… The product was isolated as in (b) and gave 3-methylisoquinoline N-oxide (7.0 g, go%), mp 138-139" (from benzene-cyclohexane) (lit.,23 136-139"). The N-oxide (3 g) was heated …
Number of citations: 78 pubs.rsc.org
A Padwa, K Crosby - The Journal of Organic Chemistry, 1974 - ACS Publications
… Reaction of Phenylazirine with 3-Methylisoquinoline NOxide. A solution containing 1.58 g (0.01 mol) of 3-methylisoquinoline iV-oxide and 1.18 g (0.01 mol) of 2-phenylazirine in 175 ml …
Number of citations: 12 pubs.acs.org
AN Speca, FJ Iaconianni, LS Gelfand… - Journal of Inorganic and …, 1979 - Elsevier
… In addition to ortho-substituted N-oxides (2-benzylpyridine N-oxide[2], 3methylisoquinoline N-oxide[3]), for which the introduction of sufficiently severe steric effects during coordination …
Number of citations: 3 www.sciencedirect.com

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